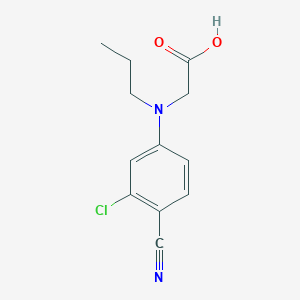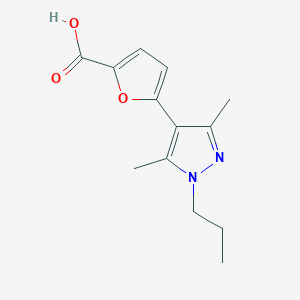![molecular formula C21H22FN3OS B7560581 N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide exerts its pharmacological effects by inhibiting this compound, an enzyme that plays a crucial role in various cellular processes. This compound is involved in the regulation of glycogen synthesis, protein synthesis, and gene transcription. By inhibiting this compound, this compound can modulate various signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. This modulation can lead to various pharmacological effects, including neuroprotection, anti-inflammation, and anti-tumor activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in various cell types. In addition, this compound has been shown to have anti-tumor activity, inhibiting the growth of various cancer cell lines. Furthermore, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a viable option for further research and development. It is also a potent and selective inhibitor of this compound, making it a valuable tool for studying the role of this compound in various cellular processes. However, there are also limitations to using this compound in lab experiments. This compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. In addition, the pharmacokinetics and pharmacodynamics of this compound have not been fully characterized, making it difficult to optimize dosing regimens for in vivo studies.
Direcciones Futuras
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide has several potential future directions for research and development. One area of focus could be on optimizing the pharmacokinetics and pharmacodynamics of this compound, to improve its efficacy and reduce off-target effects. Another area of focus could be on studying the role of this compound in various disease models, such as cancer and neurological disorders, to further understand the potential therapeutic applications of this compound. Additionally, the use of this compound in combination with other drugs or therapies could be explored, to enhance its pharmacological effects and improve clinical outcomes.
Métodos De Síntesis
The synthesis of N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide involves a series of chemical reactions. The starting material for the synthesis is 4-fluoroaniline, which is reacted with 2-bromo-1,3-thiazole to form 2-(4-fluoroanilino)-1,3-thiazole. This intermediate is then reacted with 4-bromoaniline to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for further research and development.
Aplicaciones Científicas De Investigación
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have neuroprotective effects in various animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its anti-inflammatory and anti-tumor properties. In addition, this compound has been studied for its potential to improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-2-3-4-5-20(26)23-17-10-6-15(7-11-17)19-14-27-21(25-19)24-18-12-8-16(22)9-13-18/h6-14H,2-5H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVNUXYKGWRFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560513.png)
![2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]-](/img/structure/B7560525.png)
![3-[Methyl(oxolan-2-ylmethyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7560533.png)
![2-[(2,5-Dimethylthiophen-3-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7560537.png)
![2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone](/img/structure/B7560539.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)


![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)


